molecular formula C26H22Cl2N2O4 B11118214 5-(2,4-dichlorophenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2,4-dichlorophenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11118214
M. Wt: 497.4 g/mol
InChI Key: STPNJRSIZRAZIB-GYHWCHFESA-N
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Description

5-(2,4-dichlorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrol-2-one core, substituted with various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrol-2-one core, followed by the introduction of the 2,4-dichlorophenyl, hydroxy, propan-2-yloxybenzoyl, and pyridin-3-ylmethyl groups through various chemical reactions. Common reagents and conditions used in these steps include:

    Formation of the Pyrrol-2-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Addition of the Hydroxy Group: Hydroxylation reactions using oxidizing agents.

    Attachment of the Propan-2-yloxybenzoyl Group: Esterification or acylation reactions.

    Incorporation of the Pyridin-3-ylmethyl Group: Nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of catalysts can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.

    Hydrolysis: Hydrolysis of ester or amide bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

5-(2,4-dichlorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-dichlorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can be compared with other pyrrol-2-one derivatives, such as:
    • 5-(2,4-dichlorophenyl)-3-hydroxy-4-[4-(methoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
    • 5-(2,4-dichlorophenyl)-3-hydroxy-4-[4-(ethoxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(2,4-dichlorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yloxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C26H22Cl2N2O4

Molecular Weight

497.4 g/mol

IUPAC Name

(4Z)-5-(2,4-dichlorophenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H22Cl2N2O4/c1-15(2)34-19-8-5-17(6-9-19)24(31)22-23(20-10-7-18(27)12-21(20)28)30(26(33)25(22)32)14-16-4-3-11-29-13-16/h3-13,15,23,31H,14H2,1-2H3/b24-22-

InChI Key

STPNJRSIZRAZIB-GYHWCHFESA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)Cl)Cl)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

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